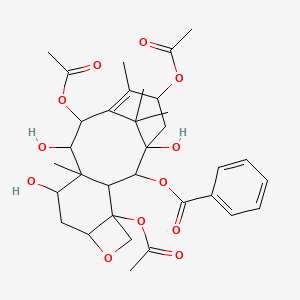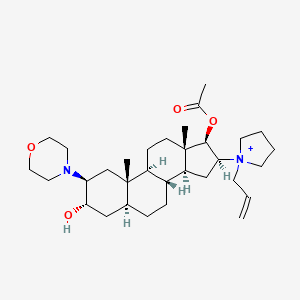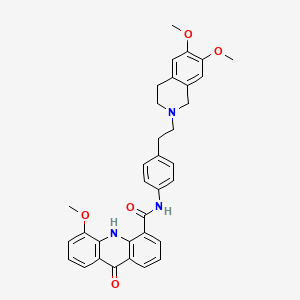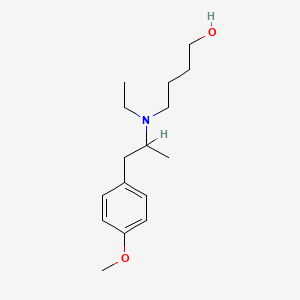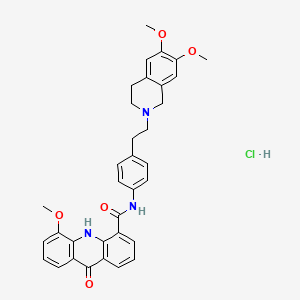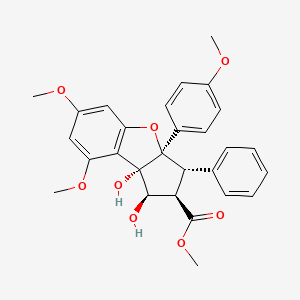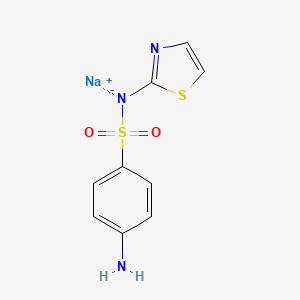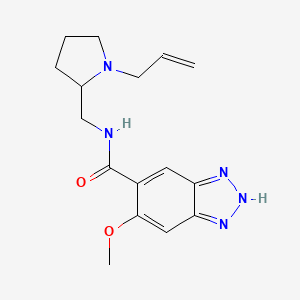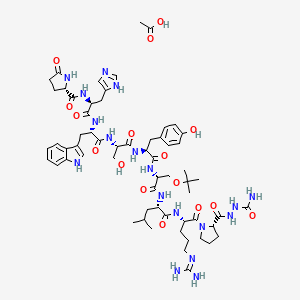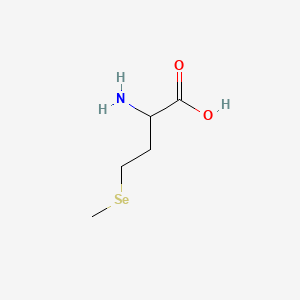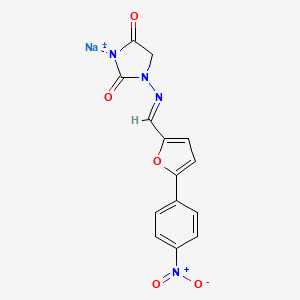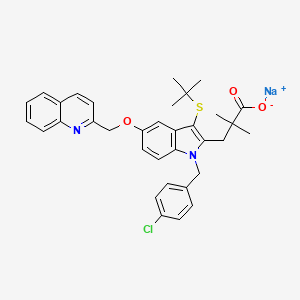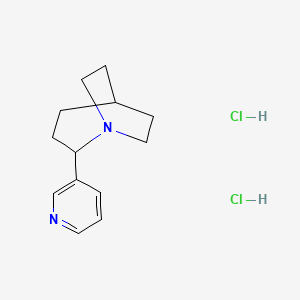
TC 1698 dihydrochloride
概要
説明
TC-1698 dihydrochloride is a drug developed by Targacept . It acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .
Molecular Structure Analysis
The IUPAC name for TC-1698 dihydrochloride is 2-pyridin-3-yl-1-azabicyclo [3.2.2]nonane dihydrochloride . The molecular formula is C13H20Cl2N2 . The exact mass is 274.10 and the molecular weight is 275.220 .Physical And Chemical Properties Analysis
TC-1698 dihydrochloride is a solid powder . It is soluble in DMSO . .科学的研究の応用
Neuroprotection
One of the key applications of TC 1698 dihydrochloride is in the field of neuroprotection . It has been found to have neuroprotective effects, which means it can help protect neurons from damage or degeneration.
Research on Nicotinic Acetylcholine Receptors
TC 1698 dihydrochloride is also used in research related to nicotinic acetylcholine receptors . By studying how this compound interacts with these receptors, scientists can gain insights into their function and role in various neurological and psychiatric disorders.
TC 1698 dihydrochloride is a selective nicotinic α7 receptor agonist . It has been used in various research applications. Here are some additional applications:
Drug Development
TC 1698 dihydrochloride has been used as a lead compound to find further potent derivatives . This means it serves as a starting point in the drug development process, with researchers modifying its structure to develop new drugs with improved properties.
Animal Studies
TC 1698 dihydrochloride has been used in animal studies to investigate its neuroprotective effects . These studies can provide valuable insights into how the compound might behave in humans.
TC 1698 dihydrochloride is a selective nicotinic α7 receptor agonist . It has been used in various research applications. Here are some additional applications:
Cognitive Enhancement
TC 1698 dihydrochloride has been studied for its potential to enhance cognitive function . The α7 nicotinic acetylcholine receptor, which TC 1698 dihydrochloride targets, is involved in cognitive processes such as attention and memory. Therefore, agonists of this receptor, like TC 1698 dihydrochloride, could potentially improve cognitive performance.
Treatment of Neurological Disorders
Given its neuroprotective effects, TC 1698 dihydrochloride has been investigated for the treatment of neurological disorders . For example, it could potentially be used to treat conditions like Alzheimer’s disease, which is characterized by neurodegeneration.
Safety And Hazards
特性
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TC 1698 dihydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


